molecular formula C11H9N3S B11489040 2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11489040
M. Wt: 215.28 g/mol
InChI Key: MSPLZRVOSKXYMF-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a methyl group, a thiophene ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with pyridine derivatives under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitrile groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, forming charge transfer complexes with various acceptors . These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiophene and pyridine rings, along with the amino and nitrile groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

2-amino-6-methyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H9N3S/c1-7-5-8(10-3-2-4-15-10)9(6-12)11(13)14-7/h2-5H,1H3,(H2,13,14)

InChI Key

MSPLZRVOSKXYMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC=CS2

Origin of Product

United States

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